4-(Oxan-4-yloxy)piperidine hydrochloride
Overview
Description
4-(Oxan-4-yloxy)piperidine hydrochloride is a chemical compound with the CAS Number: 1333571-22-4 . It has a molecular weight of 221.73 and its IUPAC name is 4-(tetrahydro-2H-pyran-4-yloxy)piperidine hydrochloride . It is stored at room temperature and comes in a powder form .
Synthesis Analysis
Piperidones, which include this compound, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H19NO2.ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;/h9-11H,1-8H2;1H . This indicates the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 221.73 .Scientific Research Applications
Chemical and Molecular Characterization
4-(Oxan-4-yloxy)piperidine hydrochloride and similar compounds have been characterized in various studies to understand their molecular structure, chemical properties, and potential applications. In one such study, 4-Piperidinecarboxylic acid hydrochloride was characterized using single crystal X-ray diffraction, computational calculations, and FTIR spectrum, indicating a detailed analysis of its structural and molecular properties (Szafran et al., 2007).
Reactive Oxygen Species Quantification
In the realm of biochemical research, derivatives of piperidine hydrochloride have been used to study and quantify reactive oxygen species. One compound, hydroxylamine 1-hydroxy-2,2,6,6-tetramethyl-4-oxo-piperidine hydrochloride (TEMPONE-H), was specifically employed to quantify peroxynitrite, superoxide, and peroxyl radicals, offering enhanced sensitivity compared to other spin traps. This underlines the chemical's potential utility in detailed biochemical and physiological studies (Dikalov et al., 1997).
Chemical Reactions and Stability Studies
The study of the chemical reactions and stability of piperidine derivatives is pivotal for their potential applications. Alkyl-oxygen heterolysis in 4-aryl and 4-heteroaryl-4-piperidinols and esters has been extensively analyzed, providing insights into the reactions of carbonium ions and factors affecting their generation and fate (Casy et al., 1961). This type of research is fundamental for understanding the compound's reactivity and possible applications in various chemical processes.
Biomedical Applications
In biomedical research, piperidine derivatives have been explored for their potential therapeutic applications. For instance, 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinols and related compounds were synthesized and evaluated as novel cytotoxic and anticancer agents, demonstrating significant potential in cancer treatment (Dimmock et al., 1998).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
4-(oxan-4-yloxy)piperidine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2.ClH/c1-5-11-6-2-9(1)13-10-3-7-12-8-4-10;/h9-11H,1-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEAVTCLWUVOEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1333571-22-4 | |
Record name | 4-(oxan-4-yloxy)piperidine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.